(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid
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Overview
Description
“(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Scientific Research Applications
Mechanism and Application of Boc Group Migration
A study by Xue and Silverman (2010) explored an N→O tert-butyloxycarbonyl (Boc) migration mechanism, highlighting its potential in synthetic organic chemistry. This process involves a base-generated alkoxide, facilitating intramolecular rearrangements and offering a route to synthesize complex molecules efficiently (Xue & Silverman, 2010).
Catalysis and N-tert-Butoxycarbonylation
Heydari et al. (2007) demonstrated the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, emphasizing the efficiency and eco-friendliness of this method for protecting amines. This procedure is crucial for synthesizing N-Boc amino acids, which are essential in peptide synthesis and the preparation of multifunctional targets (Heydari et al., 2007).
Synthesis of Peptidomimetics and Amino Acid Derivatives
Research on constrained peptidomimetics by Mandal et al. (2005) and the synthesis of novel amino acids by Abreu et al. (2003) underscore the versatility of Boc-protected compounds and boronic acid derivatives in creating molecules with potential biological activity or for use in conformational studies. These efforts illustrate the role of such compounds in advancing the design and synthesis of new materials for pharmaceutical and biomedical applications (Mandal et al., 2005); (Abreu et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, “6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEJUMAMZEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855766 |
Source
|
Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid | |
CAS RN |
1356087-58-5 |
Source
|
Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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